molecular formula C5H8N2S B12823586 (4-Methylisothiazol-3-yl)methanamine

(4-Methylisothiazol-3-yl)methanamine

Cat. No.: B12823586
M. Wt: 128.20 g/mol
InChI Key: UGNUMRUTSFHFPZ-UHFFFAOYSA-N
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Description

(4-Methylisothiazol-3-yl)methanamine is an organic compound with the molecular formula C5H8N2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and many organic solvents. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisothiazol-3-yl)methanamine typically involves multi-step reactions starting from readily available raw materials. One common method involves the reaction of 4-methylisothiazole with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (4-Methylisothiazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Methylisothiazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylisothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms.

Comparison with Similar Compounds

    (4-Methylisothiazol-3-yl)methanol: Similar in structure but with a hydroxyl group instead of an amino group.

    (4-Methylisothiazol-3-yl)acetic acid: Contains a carboxyl group instead of an amino group.

    (4-Methylisothiazol-3-yl)ethylamine: Similar structure with an ethyl group attached to the amino group.

Uniqueness: (4-Methylisothiazol-3-yl)methanamine is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(4-methyl-1,2-thiazol-3-yl)methanamine

InChI

InChI=1S/C5H8N2S/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3

InChI Key

UGNUMRUTSFHFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN=C1CN

Origin of Product

United States

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